![molecular formula C19H19N3O3S B5521858 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of benzenesulfonamide derivatives has been extensive due to their varied applications in chemistry and pharmacology. These compounds often exhibit significant biological activities, making them subjects of interest for the development of new therapeutic agents. The focus here is on the chemical characteristics and synthesis methodologies without delving into drug usage or side effects, aligning with the specified criteria.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves reactions that introduce sulfonyl and amino groups to benzene rings through various chemical processes. For example, Rublova et al. (2017) discussed the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of benzenesulfonamide derivatives. The study by Rublova et al. (2017) provided detailed crystallographic data for their synthesized compounds, highlighting the molecular organization and hydrogen bonding that contribute to the stability of these molecules (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including substitution reactions in aqueous solutions. The kinetic investigations of these reactions can reveal insights into the stereochemical characteristics of the molecules, as demonstrated by Rublova et al. (2017), who correlated the data from kinetic studies with the molecular structure of their compounds (Rublova et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
- A study focused on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds, similar in structure to the compound of interest, were structurally characterized by X-ray single crystal diffraction, and their electronic structures were evaluated using quantum-chemical calculations, indicating their potential for further chemical and physical studies (Rublova et al., 2017).
Photodynamic Therapy Applications
- Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield. Such compounds exhibit promising properties for photodynamic therapy applications in cancer treatment, showcasing the therapeutic potential of benzenesulfonamide derivatives in medical research (Pişkin et al., 2020).
Enzyme Inhibition and Antimicrobial Activity
- Novel triazepines, pyrimidines, and azoles were synthesized from 4-toluenesulfonamide, demonstrating significant antifungal activity. Such findings suggest the utility of sulfonamide derivatives in developing new antimicrobial agents, which could lead to advancements in combating resistant microbial strains (Khodairy et al., 2016).
Carbonic Anhydrase Inhibitors
- Research into benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety tested as inhibitors for human carbonic anhydrase isoforms revealed that such compounds can be highly selective towards specific CA isoforms. This selectivity is crucial for developing therapeutic agents targeting diseases involving carbonic anhydrases, such as glaucoma and edema (Vaškevičienė et al., 2019).
Antimicrobial and Antioxidant Activities
- Synthesis and biological evaluation of pyrazole-based sulfonamide derivatives showed significant antimicrobial and antioxidant activities. These activities highlight the compound's potential for developing new therapeutic agents with dual functionalities, addressing the need for compounds that can combat microbial infections and oxidative stress simultaneously (Badgujar et al., 2017).
特性
IUPAC Name |
3,4-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-4-10-18(12-14(13)2)26(23,24)22-16-6-8-17(9-7-16)25-19-11-5-15(3)20-21-19/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOCXEXFIHAFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)
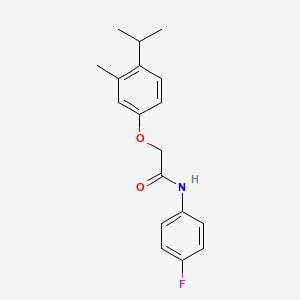
![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)
![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)
![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)
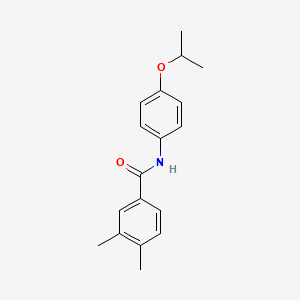
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)
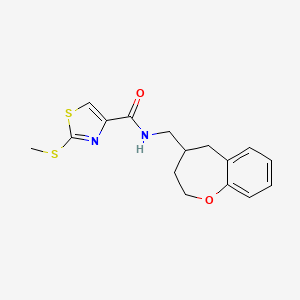
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)
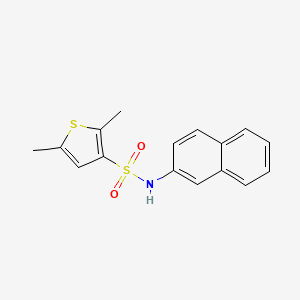
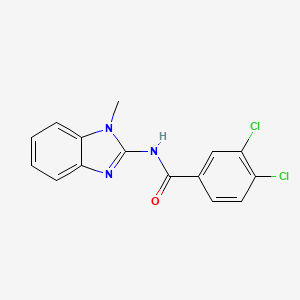
![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)